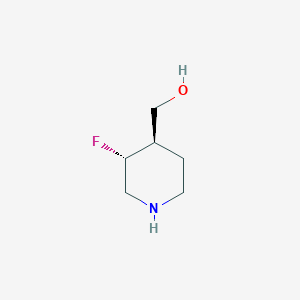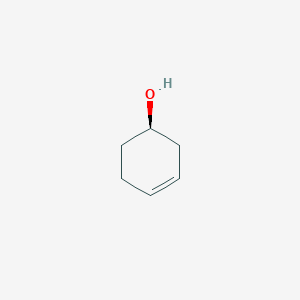
(R)-Cyclohex-3-enol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Cyclohex-3-enol is a chiral alcohol with a cyclohexene ring structure
Synthetic Routes and Reaction Conditions:
Hydrogenation of Cyclohex-3-enone: One common method involves the asymmetric hydrogenation of cyclohex-3-enone using chiral catalysts. This method ensures the production of the ®-enantiomer with high enantiomeric excess.
Reduction of Cyclohex-3-enone: Another approach is the reduction of cyclohex-3-enone using reducing agents like sodium borohydride or lithium aluminum hydride. The choice of chiral auxiliaries or catalysts can direct the formation of the ®-enantiomer.
Industrial Production Methods:
Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation using chiral catalysts is preferred due to its efficiency and scalability. The reaction is typically carried out under high pressure and temperature to achieve optimal yields.
Types of Reactions:
Oxidation: ®-Cyclohex-3-enol can undergo oxidation to form cyclohex-3-enone. Common oxidizing agents include PCC (Pyridinium chlorochromate) and Jones reagent.
Reduction: The compound can be reduced to cyclohexanol using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, and other chromium-based oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Cyclohex-3-enone.
Reduction: Cyclohexanol.
Substitution: Depending on the nucleophile, products can include ethers, esters, or halides.
Chemistry:
Synthesis of Chiral Ligands: ®-Cyclohex-3-enol is used in the synthesis of chiral ligands for asymmetric catalysis.
Building Block: It serves as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: The compound is explored for its potential in drug synthesis, particularly in the development of chiral drugs.
Biochemical Studies: It is used in studies involving enzyme-substrate interactions due to its chiral nature.
Industry:
Materials Science: ®-Cyclohex-3-enol is used in the production of polymers and other materials with specific chiral properties.
Mecanismo De Acción
The mechanism by which ®-Cyclohex-3-enol exerts its effects depends on its application. In asymmetric catalysis, it acts as a chiral ligand, influencing the stereochemistry of the reaction products. In biological systems, its interactions with enzymes and receptors are governed by its chiral structure, which can lead to different biological activities compared to its (S)-enantiomer.
Comparación Con Compuestos Similares
(S)-Cyclohex-3-enol: The enantiomer of ®-Cyclohex-3-enol, with similar chemical properties but different biological activities.
Cyclohexanol: A saturated alcohol with a similar structure but lacking the double bond.
Cyclohex-3-enone: The oxidized form of ®-Cyclohex-3-enol.
Uniqueness:
Chirality: The ®-enantiomer’s unique stereochemistry makes it valuable in asymmetric synthesis.
Reactivity: The presence of both a hydroxyl group and a double bond provides diverse reactivity, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C6H10O |
|---|---|
Peso molecular |
98.14 g/mol |
Nombre IUPAC |
(1R)-cyclohex-3-en-1-ol |
InChI |
InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-2,6-7H,3-5H2/t6-/m0/s1 |
Clave InChI |
ABZZOPIABWYXSN-LURJTMIESA-N |
SMILES isomérico |
C1C[C@H](CC=C1)O |
SMILES canónico |
C1CC(CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


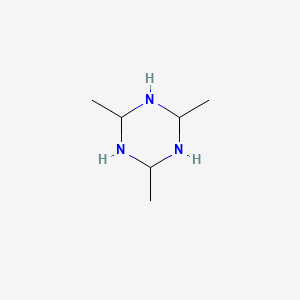
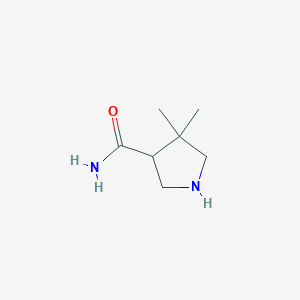
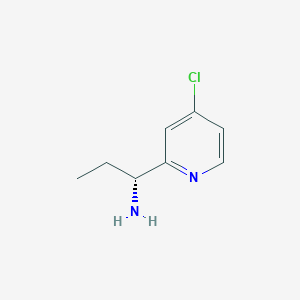
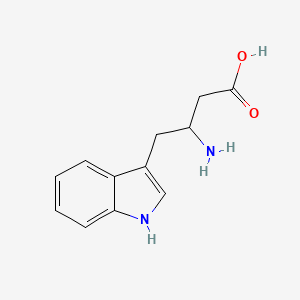
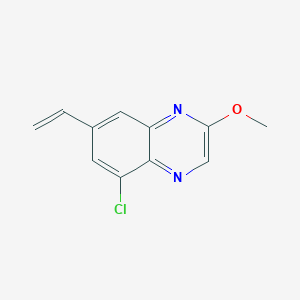
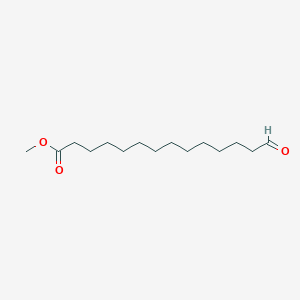
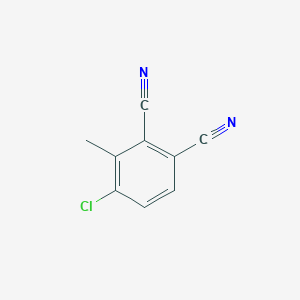
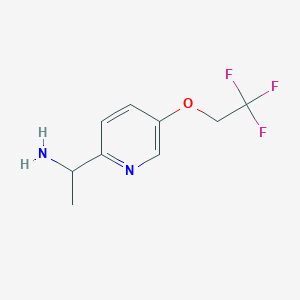
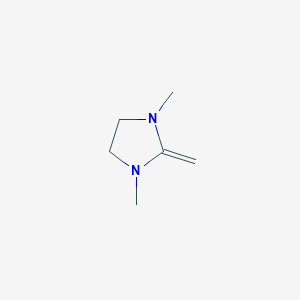
![7-(Methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12959310.png)
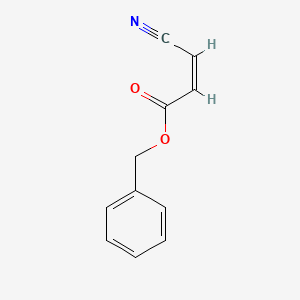
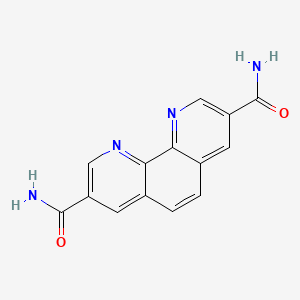
![5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12959331.png)
